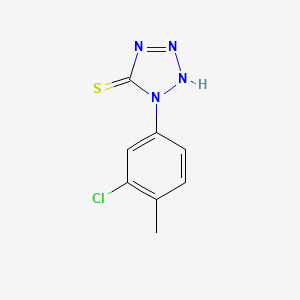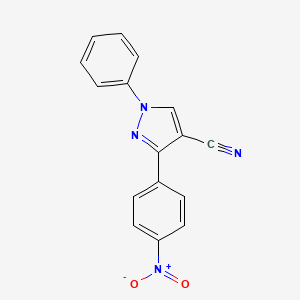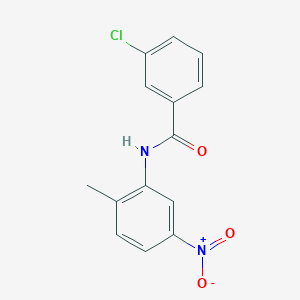
1-(3-chloro-4-methylphenyl)-1H-tetrazole-5-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chloro-4-methylphenyl)-1H-tetrazole-5-thiol is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a tetrazole derivative that has been synthesized through a number of methods. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 1-(3-chloro-4-methylphenyl)-1H-tetrazole-5-thiol is not fully understood. However, it has been reported to inhibit the growth of microorganisms by disrupting their cell membranes. It has also been reported to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(3-chloro-4-methylphenyl)-1H-tetrazole-5-thiol has been reported to exhibit toxicity towards certain cell lines. However, it has also been reported to have low toxicity towards normal cells. It has been shown to induce oxidative stress in cells, leading to the generation of reactive oxygen species. This compound has also been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(3-chloro-4-methylphenyl)-1H-tetrazole-5-thiol in lab experiments is its potential for use as a corrosion inhibitor. This compound has also been studied for its potential use as a ligand in the synthesis of metal complexes. However, one of the limitations of using this compound is its toxicity towards certain cell lines.
Direcciones Futuras
There are several future directions for the study of 1-(3-chloro-4-methylphenyl)-1H-tetrazole-5-thiol. One direction is to further investigate its potential applications as an antimicrobial, antifungal, and antitumor agent. Another direction is to study its potential use as a corrosion inhibitor in various industries. In addition, further research can be conducted to understand its mechanism of action and its effects on enzymes and cells. Finally, the synthesis of new derivatives of 1-(3-chloro-4-methylphenyl)-1H-tetrazole-5-thiol can be explored for their potential applications in various fields.
Métodos De Síntesis
1-(3-chloro-4-methylphenyl)-1H-tetrazole-5-thiol can be synthesized through a number of methods. One of the most commonly used methods is the reaction of 3-chloro-4-methylphenyl isothiocyanate with sodium azide in the presence of a catalyst. This method has been reported to yield a high purity product. Other methods include the reaction of 3-chloro-4-methylphenyl hydrazine with carbon disulfide and sodium azide, and the reaction of 3-chloro-4-methylphenyl isocyanate with hydrazine hydrate and sodium azide.
Aplicaciones Científicas De Investigación
1-(3-chloro-4-methylphenyl)-1H-tetrazole-5-thiol has been studied for its potential applications in various fields. It has been reported to exhibit antimicrobial, antifungal, and antitumor activities. It has also been studied for its potential use as a corrosion inhibitor. In addition, this compound has been used as a ligand in the synthesis of metal complexes.
Propiedades
IUPAC Name |
1-(3-chloro-4-methylphenyl)-2H-tetrazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4S/c1-5-2-3-6(4-7(5)9)13-8(14)10-11-12-13/h2-4H,1H3,(H,10,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXFSLNSJXHONO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=S)N=NN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrazole-5-thiol, 1-(3-chloro-4-methylphenyl)- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5868974.png)

![1-[2-(3-isopropylphenoxy)ethyl]pyrrolidine](/img/structure/B5868991.png)

![N'-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5869002.png)



![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5869029.png)



![5-isopropyl-N'-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-3-thiophenecarbohydrazide](/img/structure/B5869062.png)
